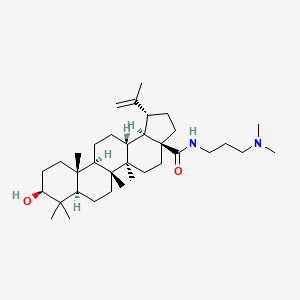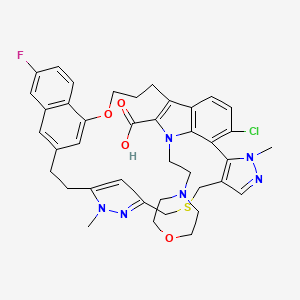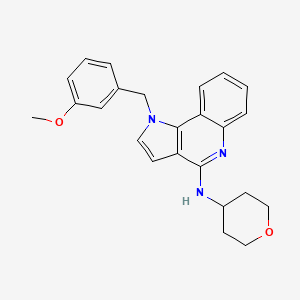![molecular formula C42H59N9O9S B12392124 [Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)
[Glp5,Sar9] Substance P (5-11)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Glp5,Sar9] Substance P (5-11) is a synthetic analogue of the naturally occurring neuropeptide Substance P. This compound is specifically designed to mimic the biological activity of Substance P while exhibiting enhanced stability and prolonged duration of action. Substance P is a member of the tachykinin family of neuropeptides and plays a crucial role in various physiological processes, including pain transmission, inflammation, and mood regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Glp5,Sar9] Substance P (5-11) involves solid-phase peptide synthesis (SPPS), a widely used method for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The peptide chain is elongated by repeated cycles of deprotection and coupling until the desired sequence is achieved .
Industrial Production Methods
In an industrial setting, the production of [Glp5,Sar9] Substance P (5-11) follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
[Glp5,Sar9] Substance P (5-11) undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogues with altered biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogues with modified amino acid sequences .
Aplicaciones Científicas De Investigación
[Glp5,Sar9] Substance P (5-11) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis, structure-activity relationships, and peptide-receptor interactions.
Biology: Investigated for its role in modulating neurotransmitter release, neuroinflammation, and cell signaling pathways.
Medicine: Explored for its potential therapeutic applications in pain management, inflammatory diseases, and mood disorders.
Mecanismo De Acción
The mechanism of action of [Glp5,Sar9] Substance P (5-11) involves its interaction with the neurokinin 1 receptor (NK1R), a G protein-coupled receptor. Upon binding to NK1R, the compound activates intracellular signaling pathways, leading to the release of neurotransmitters such as dopamine and serotonin. This activation results in various physiological effects, including pain modulation, inflammation, and mood regulation .
Comparación Con Compuestos Similares
Similar Compounds
[Glp5,(Me)Phe8,Sar9] Substance P (5-11): An analogue with similar effects on NK1R but with a longer duration of action.
[Sar9,Met(O2)11] Substance P: Another analogue that selectively activates NK1R and has been studied for its role in respiratory distress and viral infections.
Uniqueness
[Glp5,Sar9] Substance P (5-11) is unique due to its enhanced stability and prolonged duration of action compared to other analogues. This makes it a valuable tool for studying the physiological and pharmacological effects of Substance P and its potential therapeutic applications .
Propiedades
Fórmula molecular |
C42H59N9O9S |
|---|---|
Peso molecular |
866.0 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C42H59N9O9S/c1-25(2)21-31(40(58)47-28(37(44)55)19-20-61-4)46-36(54)24-51(3)42(60)33(23-27-13-9-6-10-14-27)50-41(59)32(22-26-11-7-5-8-12-26)49-39(57)30(15-17-34(43)52)48-38(56)29-16-18-35(53)45-29/h5-14,25,28-33H,15-24H2,1-4H3,(H2,43,52)(H2,44,55)(H,45,53)(H,46,54)(H,47,58)(H,48,56)(H,49,57)(H,50,59)/t28-,29-,30-,31-,32-,33-/m0/s1 |
Clave InChI |
XTRDCKTZKBMHPS-FSJACQRISA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCC(=O)N3 |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C3CCC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
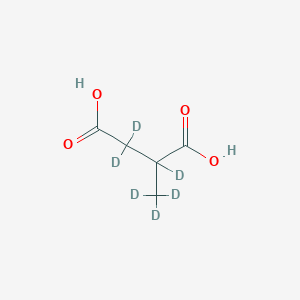

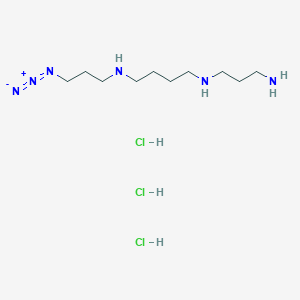

![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)

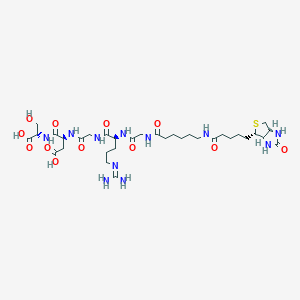

![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)

